[(Trifluoromethyl)thio]acetic acid

Catalog No.
S780827
CAS No.
2408-17-5
M.F
C3H3F3O2S
M. Wt
160.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Trifluoromethyl)thio]acetic acid

CAS Number

2408-17-5

Product Name

[(Trifluoromethyl)thio]acetic acid

IUPAC Name

2-(trifluoromethylsulfanyl)acetic acid

Molecular Formula

C3H3F3O2S

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C3H3F3O2S/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8)

InChI Key

CDXSCTQQQWTJNJ-UHFFFAOYSA-N

SMILES

C(C(=O)O)SC(F)(F)F

Canonical SMILES

C(C(=O)O)SC(F)(F)F
  • Building Block for Medicinal Chemistry

    The trifluoromethyl (CF3) group is a common bioisostere of the carboxylic acid group (COOH). Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in drug design. Researchers might explore [(Trifluoromethyl)thio]acetic acid as a building block for new drugs, as the CF3 group could potentially enhance the binding affinity or metabolic stability of a molecule [].

  • Precursor for Sulfur-Containing Molecules

    The thio (-S-) group can participate in various chemical reactions. Researchers might use [(Trifluoromethyl)thio]acetic acid as a precursor for synthesizing more complex sulfur-containing molecules with potential applications in material science or medicinal chemistry [].

  • Study of Acid-Base Chemistry

    As a carboxylic acid, [(Trifluoromethyl)thio]acetic acid can participate in acid-base reactions. Researchers might study its pKa (acid dissociation constant) and how the CF3 group affects its acidity compared to other carboxylic acids.

[(Trifluoromethyl)thio]acetic acid is a chemical compound with the molecular formula C₃H₃F₃O₂S and a molecular weight of 160.11 g/mol. It is characterized by the presence of a trifluoromethyl group (-CF₃) and a thioacetic acid moiety, which contributes to its unique chemical properties. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological activity.

The compound is classified as harmful if ingested or in contact with skin, indicating its toxicity profile . Its structure includes a sulfur atom bonded to an acetic acid framework, making it an interesting target for synthetic chemists.

Typical of thioacids and trifluoromethylated compounds. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a leaving group, allowing for nucleophilic attack at the carbon atom adjacent to the carboxylic acid functional group.
  • Esterification: It can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The compound can be reduced to yield corresponding thiols or other derivatives, expanding its utility in synthetic pathways.

These reactions highlight the compound's versatility in forming various derivatives that can be further explored for different applications .

[(Trifluoromethyl)thio]acetic acid exhibits biological activity that makes it relevant in pharmacological studies. Its trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that compounds containing trifluoromethyl groups often exhibit increased potency against certain biological targets.

The synthesis of [(trifluoromethyl)thio]acetic acid can be achieved through several methods:

  • Direct Synthesis from Acetic Acid: This involves the introduction of a trifluoromethylthio group onto acetic acid via electrophilic substitution reactions.
  • Thioester Formation: The compound can be synthesized by reacting trifluoromethylthiol with acetic anhydride or acetyl chloride, followed by hydrolysis to yield [(trifluoromethyl)thio]acetic acid .
  • Fluorination Reactions: Utilizing fluorinated reagents to introduce the trifluoromethyl group into thioacetic acid derivatives is another viable synthetic route.

These methods highlight the compound's accessibility for research purposes and its potential in developing novel chemical entities .

[(Trifluoromethyl)thio]acetic acid finds applications primarily in:

  • Organic Synthesis: As a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, especially in designing compounds targeting specific biological pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its reactivity and ability to modify biological activity.

These applications underscore the importance of [(trifluoromethyl)thio]acetic acid in various fields of research .

Interaction studies involving [(trifluoromethyl)thio]acetic acid focus on its reactivity with biological molecules and other chemical entities. These studies are essential for understanding how the compound interacts with enzymes, receptors, and other targets within biological systems. Preliminary data suggest that its trifluoromethyl group may enhance binding affinity compared to non-fluorinated analogs, but comprehensive studies are needed to confirm these interactions .

Several compounds share structural similarities with [(trifluoromethyl)thio]acetic acid, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Thioacetic AcidC₂H₄OSBasic thioacid structure without fluorination
Trifluoroacetic AcidC₂HF₃O₂Strong acidity; used extensively in organic synthesis
Trichloroacetic AcidC₂Cl₃O₂Similar reactivity; used as a reagent

The presence of the trifluoromethyl group in [(trifluoromethyl)thio]acetic acid differentiates it from other thio acids by enhancing lipophilicity and reactivity, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[(trifluoromethyl)thio]acetic acid

Dates

Modify: 2023-08-15

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